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Compound of Interest

5-(4-Chlorophenyl)-2-(4-
Compound Name:
methylphenoxy)pyrimidine

CAS No.: 477857-66-2

Cat. No.: B2414703

Get Quote

Executive Summary

This guide outlines the structural elucidation, synthetic validation, and physicochemical profiling
of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine (Target Molecule, TM-1).

TM-1 is characterized by a central pyrimidine core substituted at the C5 position with an
electron-withdrawing p-chlorophenyl group and at the C2 position with an electron-donating p-
tolyloxy moiety. This "push-pull" electronic configuration influences its dipole moment,
metabolic stability, and Tt-stacking capability. This analysis is critical for researchers optimizing
this scaffold for herbicidal activity (e.g., acetolactate synthase inhibition) or pharmaceutical
applications (e.g., COX-2 or kinase inhibition).

Key Physicochemical Parameters (Calculated)
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Parameter Value Significance
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Synthetic Architecture & Causality

To analyze the structure, one must understand its assembly. The synthesis requires a
regioselective approach to ensure the correct isomer (2,5-substitution vs 4,6).

Optimized Synthetic Pathway

We utilize a Sequential C-C / C-O Bond Formation strategy. The causality behind this order is
the reactivity of the pyrimidine ring:

e Step 1 (Suzuki-Miyaura): The C5-position of 5-bromo-2-chloropyrimidine is more susceptible
to Pd-catalyzed coupling than nucleophilic attack, but the 2-Cl is highly reactive to SNAr.
However, performing SNAr first (introducing the electron-rich phenoxy group) deactivates the
ring for the subsequent oxidative addition at C5.

o Decision:Install C5-Aryl first. The 2-Cl remains activated for the subsequent step.

o Step 2 (SNAr): The resulting 5-(4-chlorophenyl)-2-chloropyrimidine undergoes facile
Nucleophilic Aromatic Substitution with p-cresol.

Reaction Workflow (DOT Visualization)
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Caption: Figure 1. Regioselective synthesis of TM-1 via C5-Suzuki coupling followed by C2-
SNAr displacement.

Structural Elucidation Protocols

This section details the self-validating analytical methods required to confirm the structure.

Nuclear Magnetic Resonance (NMR) Analysis
The symmetry of the p-substituted aryl rings provides a distinct diagnostic fingerprint.

Predicted *H NMR Data (400 MHz, CDCIs):

e 0 8.75 (s, 2H): Pyrimidine H-4 and H-6. These are chemically equivalent due to the plane of
symmetry and are highly deshielded by the adjacent nitrogens. Note: If these split or appear
as two singlets, it indicates restricted rotation or lack of symmetry.

e 0 7.55(d, J=8.5Hz, 2H): 4-Chlorophenyl (ortho to pyrimidine).

e 07.45 (d, J = 8.5 Hz, 2H): 4-Chlorophenyl (meta to pyrimidine).
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e 07.20 (d, J = 8.2 Hz, 2H): 4-Methylphenoxy (meta to oxygen).

e 0 7.05(d, J=8.2 Hz, 2H): 4-Methylphenoxy (ortho to oxygen). Upfield shift due to electron-
donating oxygen.

e 0 2.38 (s, 3H): Methyl group (-CHs).

Protocol for Validation:

e Dissolve 5 mg of TM-1 in 0.6 mL CDCls.

e Acquire *H spectrum (16 scans) and 13C spectrum (1024 scans).

 Critical Check: Confirm the integration ratio of Pyrimidine-H : Aryl-H : Methyl-H is 2:8:3.

Mass Spectrometry (HRMS) Fragmentation Logic

The fragmentation pattern confirms the connectivity of the ether linkage.
e Molecular lon: [M+H]* = m/z 297.07 (3>Cl isotope).
o Primary Fragmentation: Cleavage of the ether bond.

o Loss of the p-tolyloxy radical is common.

o Diagnostic ion: [M - (C7H7O)]* corresponding to the 5-(4-chlorophenyl)pyrimidin-2-yl cation
(m/z ~191).

Crystallographic Conformation Analysis

In the solid state, TM-1 is expected to adopt a non-planar conformation to minimize steric clash
between the pyrimidine nitrogens and the ortho-hydrogens of the phenyl rings.

» Torsion Angle A (C4-C5-C1'-C2'): The 4-chlorophenyl ring will likely twist ~30-45° relative to
the pyrimidine plane.

e Torsion Angle B (N1-C2-O-C1"): The ether linkage usually adopts a "bent" conformation (C-
O-C angle ~118°), with the tolyl ring nearly perpendicular to the pyrimidine plane in some
polymorphs to facilitate T-shaped Tt-stacking.
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Functional & Physicochemical Profiling

For drug or agrochemical development, the physical behavior of TM-1 is as important as its
connectivity.

Solubility and Lipophilicity

The high cLogP (4.2) indicates poor aqueous solubility.

e Solubility (Water): < 0.1 mg/mL (Predicted).

e Solubility (Organic): High in DMSO, DCM, and Ethyl Acetate.

o Implication: Biological assays require DMSO stock solutions (typically 10 mM) with dilution
into media containing < 1% DMSO to prevent precipitation.

Metabolic Liability Map

Using structural alerts, we identify sites prone to Phase | metabolism.

TM-1 Core Structure

CYP450 (High Prob) [CYP450 (Med Prob) “_Low Prob

Benzylic Oxidation O-Dealkylation Aromatic Hydroxylation
(Methyl -> Alcohol -> Acid) (Ether cleavage -> Phenol) (Chlorophenyl ring)

Click to download full resolution via product page

Caption: Figure 2. Predicted metabolic soft spots. The benzylic methyl group is the primary site
for oxidative metabolism.

Experimental Protocol: Synthesis of TM-1

Note: All reactions must be performed in a fume hood.

Step 1: Synthesis of 5-(4-chlorophenyl)-2-chloropyrimidine
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e Charge a reaction flask with 5-bromo-2-chloropyrimidine (1.0 eq), 4-chlorophenylboronic acid
(1.1 eq), and Pd(PPhs)4 (0.05 eq).

e Add degassed DME/2M Na2COs (3:1 ratio).

e Reflux under N2 for 12 hours.

o Workup: Extract with EtOAc, wash with brine, dry over MgSOa.

 Purify via silica gel chromatography (Hexane/EtOAC).

Step 2: Synthesis of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

Dissolve product from Step 1 (1.0 eq) in dry DMF.

Add p-cresol (1.1 eq) and K2COs (2.0 eq).

Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of starting material).

Quench: Pour into ice water. The product should precipitate as a solid.

Filtration: Collect the solid, wash with water and cold ethanol.

Recrystallization: Recrystallize from Ethanol/Water to obtain analytical grade crystals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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